molecular formula C16H20N6O B2538945 N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1251550-71-6

N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Cat. No.: B2538945
CAS No.: 1251550-71-6
M. Wt: 312.377
InChI Key: NLYFJLIRAWIVNF-UHFFFAOYSA-N
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Description

N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d][1,2,3]triazin-4-amines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d][1,2,3]triazine core substituted with a phenyl group and an isopropoxypropyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d][1,2,3]triazine Core: This can be achieved through the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.

    Optimization of Reaction Parameters: Factors such as temperature, pressure, and reaction time are optimized to maximize the efficiency of the synthesis.

    Scalability: The process is designed to be scalable, ensuring that large quantities of the compound can be produced to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or isopropoxypropyl groups using reagents like halides or alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.

    1,3,5-Triazines: Another class of heterocyclic compounds with diverse applications in chemistry and biology.

Uniqueness

N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-phenyl-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-12(2)23-10-6-9-17-15-14-11-18-22(16(14)20-21-19-15)13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYFJLIRAWIVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1=C2C=NN(C2=NN=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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